molecular formula C18H20F2N2O2 B2853114 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea CAS No. 1795299-16-9

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea

Cat. No.: B2853114
CAS No.: 1795299-16-9
M. Wt: 334.367
InChI Key: ZDPSTAFUPCBQIS-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group at the 1-position and a 5-hydroxy-3-phenylpentyl chain at the 3-position of the urea backbone. The hydroxyl group in the pentyl chain may enhance solubility or hydrogen-bonding capacity compared to purely lipophilic substituents like adamantane or halogenated aryl groups seen in related compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c19-15-7-4-8-16(20)17(15)22-18(24)21-11-9-14(10-12-23)13-5-2-1-3-6-13/h1-8,14,23H,9-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPSTAFUPCBQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC=C2F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs are 1,3-disubstituted ureas with fluorinated aryl groups or bulky alkyl/aryl substituents. Key comparisons include:

Compound Substituents Yield Melting Point (°C) Key Features
Target Compound 2,6-Difluorophenyl; 5-hydroxy-3-phenylpentyl Not reported Not reported Hydroxyl group for solubility; flexible chain
1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea (5d) Adamantylmethyl; 2,6-difluorophenyl 10% 182–183 High symmetry; rigid, lipophilic adamantane
1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea (5g) Adamantylmethyl; 3,5-difluorophenyl 70% 124–125 Asymmetric fluorine substitution; lower melting point
3-(4-chlorophenyl)-1-[(2,6-difluorophenyl)(hydroxy)methylidene]urea 4-Chlorophenyl; 2,6-difluorobenzoyl Not reported Not reported Chlorine substitution; benzoyl group

Key Observations :

Fluorine Substitution Patterns :

  • The 2,6-difluorophenyl group in the target compound and compound 5d provides symmetry, which often correlates with higher melting points (e.g., 182–183°C for 5d ) due to efficient crystal packing. In contrast, asymmetric fluorination (e.g., 3,5-difluorophenyl in 5g ) reduces melting points (124–125°C) .
  • The target compound’s 5-hydroxy-3-phenylpentyl chain introduces conformational flexibility and polarity, likely reducing its melting point compared to rigid adamantane derivatives.

Functional Group Impact: Hydroxyl Group: The hydroxyl in the target compound may improve aqueous solubility compared to adamantane-based analogs like 5d or 5g, which are highly lipophilic. This feature could enhance bioavailability or metabolic stability.

Synthetic Accessibility :

  • Adamantane-containing ureas (e.g., 5d , 5g ) exhibit variable yields (10–70%), with lower yields possibly due to steric hindrance from the adamantyl group . The target compound’s synthesis might face similar challenges if the hydroxyalkyl chain requires protection/deprotection steps.

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